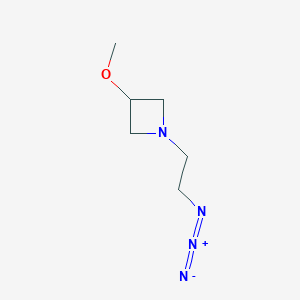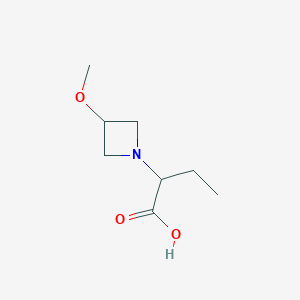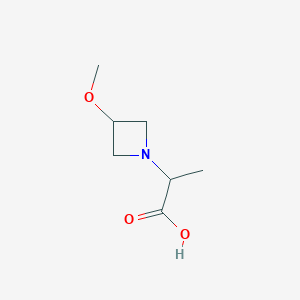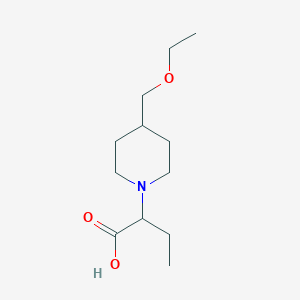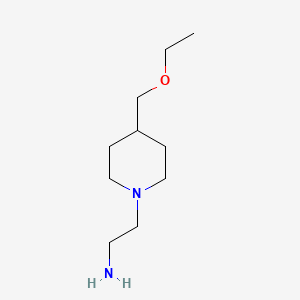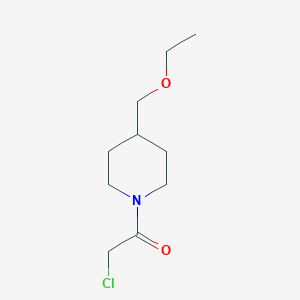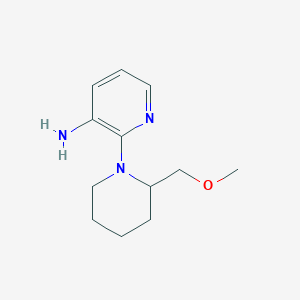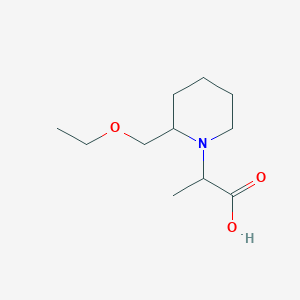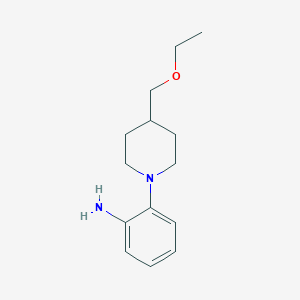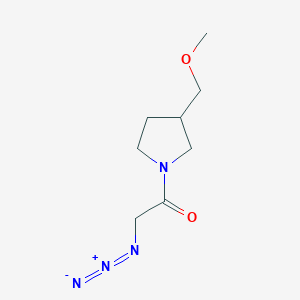
2-叠氮基-1-(3-(甲氧甲基)吡咯烷-1-基)乙酮
描述
2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound. It is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one, can be achieved through two main strategies :Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical and Chemical Properties Analysis
The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .科学研究应用
杂环化合物的合成
杂环化合物,特别是含有吡咯和吡啶单元的化合物,由于其广泛的生物活性而备受关注。叠氮基 (-N3) 是一种通用的官能团,可以参与各种化学反应,包括点击化学,形成复杂的杂环结构。叠氮化合物的合成杂环骨架的用途通过叠氮桥接金属配合物的合成及其在材料科学和催化中的应用得到证明。例如,叠氮桥接的过渡金属配合物表现出有趣的磁性,并具有在低碳钢中抑制腐蚀的潜力,展示了此类化合物在化学和材料科学中的跨学科应用 (Das 等,2017)。
催化
叠氮基在催化应用中发挥着至关重要的作用,特别是在碳-杂原子键的形成中。涉及叠氮配体的钯 (II) 配合物的合成证明了这些配合物在甲氧羰基化反应中的催化效用,甲氧羰基化反应是利用烯烃生产酯类物质的基本过程 (Zulu 等,2020)。此类催化过程在工业化学中至关重要,突出了叠氮化合物在合成有价值的化学产品中的相关性。
磁性材料
使用叠氮配体合成双核和多核金属配合物已产生具有显着磁性的材料。这些配合物可用作理解磁耦合机制的模型,并在信息存储和量子计算中具有潜在应用。叠氮配体与金属离子的不同配位模式导致材料表现出铁磁性或反铁磁性相互作用,具体取决于金属中心和叠氮桥的结构排列 (Zhang 等,2012)。
作用机制
Target of Action
Compounds containing the pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Again, without specific information, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrrolidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
未来方向
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
生化分析
Biochemical Properties
2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s azido group is highly reactive, allowing it to participate in click chemistry reactions, which are widely used in bioconjugation and labeling studies. Additionally, the pyrrolidine ring in the compound contributes to its stability and reactivity, enhancing its interaction with biomolecules .
Cellular Effects
2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein function and localization, impacting cellular activities such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one involves its binding interactions with biomolecules. The azido group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and protein function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of 2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and apoptosis .
Metabolic Pathways
2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules .
Transport and Distribution
Within cells and tissues, 2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution can vary depending on the cell type and tissue .
Subcellular Localization
The subcellular localization of 2-Azido-1-(3-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization can impact cellular processes such as signaling, metabolism, and gene expression .
属性
IUPAC Name |
2-azido-1-[3-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-14-6-7-2-3-12(5-7)8(13)4-10-11-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFKATSGIDKGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


